![molecular formula C18H16FN3O3 B2394694 3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946246-67-9](/img/structure/B2394694.png)
3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of furo[3,2-b]pyridine derivatives has been reported in the literature . The process involves the reaction of ethyl 5-alkyl-1-amino-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylates with hydrazine hydrate. This reaction not only involves cyclization but also hydrazinolysis and elimination of the acyl group .Scientific Research Applications
- Cycloisomerization and Asymmetric [4 + 2] Cycloaddition : Researchers have developed a multi-catalytic protocol involving gold, palladium, and phosphoric acid. This protocol enables the construction of diverse furo[2,3-b]pyridine derivatives in a one-pot fashion with excellent yields and enantioselectivities. These derivatives can serve as valuable intermediates for complex heterocycles after further derivations .
- Kinase Inhibitors : The furo[3,2-b]pyridine core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). These inhibitors play a crucial role in cancer research and drug development. Additionally, furo[3,2-b]pyridine derivatives may modulate the Hedgehog signaling pathway, offering potential therapeutic applications .
Organic Synthesis and Medicinal Chemistry
Drug Discovery and Targeted Therapies
Future Directions
The future directions for the research on “3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide” and similar compounds could involve further exploration of their potential biological activities and mechanisms of action. For instance, some furo[3,2-b]pyridine derivatives have shown activity as negative allosteric modulators of α7 nicotinic acetylcholine receptors , suggesting potential applications in biomedical research.
Mechanism of Action
Target of Action
The primary targets of 3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide are cdc-like kinases (CLKs) . CLKs are a group of protein kinases that play a crucial role in gene expression, cell cycle regulation, and signal transduction .
Mode of Action
The compound interacts with its targets, the CLKs, by binding to the kinase domain, thereby inhibiting their activity . This inhibition can lead to changes in the phosphorylation status of downstream proteins, altering their function and ultimately leading to changes in cellular processes .
Biochemical Pathways
The inhibition of CLKs by 3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide affects the Hedgehog signaling pathway . The Hedgehog pathway is a key regulator of cell growth, differentiation, and tissue patterning . Modulation of this pathway can have significant downstream effects on cellular function and development .
Result of Action
The molecular and cellular effects of 3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide’s action include the inhibition of CLK activity and modulation of the Hedgehog signaling pathway . These effects can lead to changes in gene expression, cell growth, and differentiation .
properties
IUPAC Name |
3-(butanoylamino)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-2-6-14(23)22-16-15-13(9-5-10-20-15)25-17(16)18(24)21-12-8-4-3-7-11(12)19/h3-5,7-10H,2,6H2,1H3,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIJPAWFRMYGGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=C1N=CC=C2)C(=O)NC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide |
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